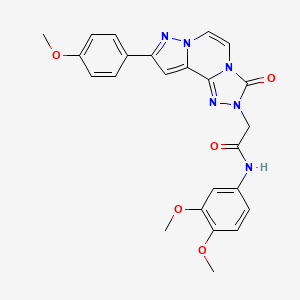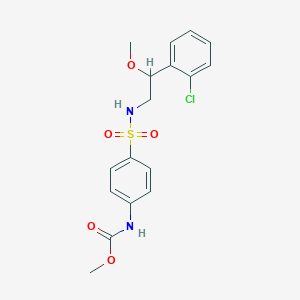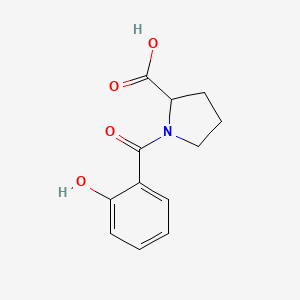![molecular formula C19H21N3O2 B2680677 1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one CAS No. 2380195-67-3](/img/structure/B2680677.png)
1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one is not fully understood, but it is believed to involve the modulation of dopamine receptors. Specifically, this compound has been shown to bind to the D2 dopamine receptor and act as a partial agonist, meaning that it activates the receptor to a lesser extent than the endogenous ligand dopamine. This compound has also been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its effects on dopamine receptors, this compound has been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine. This compound has also been shown to have antioxidant properties, meaning that it can protect cells from oxidative stress. In terms of physiological effects, this compound has been shown to increase locomotor activity in rodents and to have potential applications in the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one. One area of research could be to further elucidate its mechanism of action, which could lead to the development of more effective treatments for Parkinson's disease and other neurological disorders. Additionally, this compound could be studied in the context of other neurotransmitter systems, such as the glutamate system, to better understand its effects on the nervous system. Finally, this compound could be studied in combination with other compounds to determine if it has synergistic effects that could be exploited for therapeutic purposes.
Métodos De Síntesis
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with 3-phenylpropenal in the presence of triethylamine and 1,1'-carbonyldiimidazole. This reaction yields the intermediate 2-methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one, which is then purified to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the field of neuroscience, where it has been shown to have a variety of effects on the nervous system. Specifically, this compound has been shown to modulate the activity of dopamine receptors, which are involved in a variety of neurological processes, including reward, motivation, and movement. This compound has also been shown to have potential applications in the treatment of Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-24-18-14-17(9-10-20-18)22-13-12-21(15-19(22)23)11-5-8-16-6-3-2-4-7-16/h2-10,14H,11-13,15H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTATEVOFJHOOY-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2680597.png)




![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2680609.png)
![4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2680610.png)
![2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)propanamide](/img/structure/B2680611.png)


![(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680616.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2680617.png)